Hexadecanol
Overview
Description
C16H34O . It is a white, waxy solid at room temperature and is insoluble in water but soluble in organic solvents such as ether, benzene, and chloroform . Hexadecanol is commonly used in the cosmetic industry as an emollient, emulsifier, and thickening agent in products like shampoos, skin creams, and lotions .
Mechanism of Action
Target of Action
Hexadecanol, also known as 1-hexadecanol or cetyl alcohol, is a 16-C fatty alcohol . It is primarily used in the cosmetic industry as an opacifier in shampoos, or as an emollient, emulsifier, or thickening agent in the manufacture of skin creams and lotions . It is also present in some lipid membranes .
Mode of Action
This compound interacts with its targets primarily through its hydrating properties, making it a suitable emulsifier and stabilizer in pharmaceutical formulations . It is also present in washable ointment bases due to its dispersant abilities and stabilizing properties . When the co-solvent this compound solidifies, the solid environment enhances the interaction between the spirolactone color former and acidic developer, leading to ring-opening of spirolactone to generate black color .
Biochemical Pathways
The pathway of hexadecane degradation by Pseudomonas aeruginosa involves this compound . This compound is also involved in the biodegradation of n-hexadecane, producing intermediates such as n-tridecane-1-ol, 2-hexadecanol, n-hexadecanoic acid, and 1-hexadecanol .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that this compound is insoluble in water and soluble in alcohols and oils . This solubility profile may influence its absorption and distribution in the body.
Result of Action
This compound has been found to reverse ethanol-induced anesthesia and raise critical temperatures in isolated plasma membrane vesicles . It also plays a role in the biodegradation of n-hexadecane, producing intermediates such as n-tridecane-1-ol, 2-hexadecanol, n-hexadecanoic acid, and 1-hexadecanol .
Action Environment
The adhesive capacity of bacteria interacting with this compound varies depending on environmental factors, such as medium composition, sodium chloride level, temperature, and pH value, which influence the cell’s lipid composition, its hydrophobicity, and the zeta-potential . The synergy of bacterial consortium and surfactant could improve the biodegradation of n-hexadecanol .
Biochemical Analysis
Biochemical Properties
Hexadecanol interacts with various enzymes, proteins, and other biomolecules. It is involved in the production of short-chain and long-chain alcohols through valine biosynthesis and fatty acid biosynthesis pathways
Cellular Effects
This compound influences cell function in various ways. For instance, it has been shown to reverse ethanol-induced tadpole anesthesia and raise critical temperatures in isolated plasma membrane vesicles . This suggests that this compound can modulate cellular metabolism and potentially impact cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been observed that the thermal conductivity of this compound changes with temperature, indicating its stability and potential degradation over time
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been shown to be produced from xylose through the fungal xylose utilization pathway, which involves enzymes such as xylose reductase (XR), xylitol dehydrogenase (XDH), and xylulose kinase (XKS)
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Preparation Methods
Hexadecanol can be synthesized through several methods:
Reduction of Palmitic Acid: One common method involves the reduction of palmitic acid using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrogenation of Ethyl Palmitate: Another method involves the hydrogenation of ethyl palmitate, which is derived from palmitic acid.
Industrial Production: Industrially, this compound is often produced by the catalytic hydrogenation of fatty acid methyl esters derived from natural fats and oils.
Chemical Reactions Analysis
Hexadecanol undergoes various chemical reactions, including:
Scientific Research Applications
Hexadecanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Hexadecanol is similar to other long-chain fatty alcohols such as:
Octadecanol (Stearyl Alcohol): Octadecanol has two more carbon atoms than this compound and is used similarly in cosmetics and industrial applications.
Dodecanol (Lauryl Alcohol): Dodecanol has a shorter carbon chain and is used in detergents and surfactants.
Tetradecanol (Myristyl Alcohol): Tetradecanol has a slightly shorter carbon chain and is used in personal care products.
This compound is unique due to its balance of hydrophobic and hydrophilic properties, making it an effective emulsifier and stabilizer in various formulations .
Properties
IUPAC Name |
hexadecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWNKGSJHAJOGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19141-82-3 (aluminum salt) | |
Record name | Cetyl alcohol [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036653824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4027991 | |
Record name | 1-Hexadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid; [Hawley], Solid, white solid/odourless | |
Record name | 1-Hexadecanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cetyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2890 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1-Hexadecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-Hexadecanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/255/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
334 °C at 760 mm Hg | |
Record name | Cetyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09494 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-HEXADECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
175 °C | |
Record name | Cetyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2890 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble, Slightly soluble in alcohol; soluble in acetone; very soluble in ether, benzene, chloroform, Soluble in alcohol, chloroform, ether, In water, 4.1X10-2 mg/L at 25 °C, 1.34e-05 mg/mL at 25 °C, insoluble in water; soluble in ether, 1 gm in 3ml 90% alcohol (in ethanol) | |
Record name | Cetyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09494 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-HEXADECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Hexadecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-Hexadecanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/255/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8187 at 50 °C/4 °C, 0.8152 (55°) | |
Record name | 1-HEXADECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Hexadecanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/255/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
8.360 (AIR= 1) | |
Record name | 1-HEXADECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000306 [mmHg], 6X10-6 mm Hg at 25 °C | |
Record name | Cetyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2890 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1-HEXADECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cetyl alcohol has hydrating properties that makes it a suitable emulsifier and stabilizer in pharmaceutical formulations. It is also present in washable ointment base due to its dispersant abilities and stabilizing properties. Potential antimicrobial activity of cetyl alcohol may be due to a change in cell membrane permeability that either blocks absorption of essential nutrients and induction of outward diffusion vital cellular components. This proposed mechanism of action is thought to be similar for other long-chain aliphatic alcohols with same antimicrobial activity, such as myristyl alcohol and behenyl alcohol. | |
Record name | Cetyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09494 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
FLAKES FROM ETHYL ACETATE, SOLID OR LEAF-LIKE CRYSTALS, White crystals, UNCTUOUS, WHITE FLAKES, GRANULES, CUBES, OR CASTINGS, White, waxy solid | |
CAS No. |
36653-82-4, 36311-34-9, 124-29-8 | |
Record name | Cetyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36653-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocetyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036311349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetyl alcohol [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036653824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09494 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Hexadecanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hexadecanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Hexadecylalcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CETYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/936JST6JCN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-HEXADECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Hexadecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
49.3 °C | |
Record name | Cetyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09494 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-HEXADECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Hexadecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of hexadecanol?
A1: this compound has the molecular formula C16H34O and a molecular weight of 242.44 g/mol.
Q2: How does the structure of this compound influence its melting temperature?
A2: this compound's long, straight alkyl chain allows for strong intermolecular interactions, specifically van der Waals forces, resulting in a relatively high melting temperature range of 48-50 °C. []
Q3: How does this compound behave at the air/water interface?
A3: this compound forms compact monolayers at the air/water interface due to its amphiphilic nature. The hydroxyl group interacts with water, while the hydrophobic alkyl chain orients towards the air. [, ] This property makes it useful for reducing evaporation from water surfaces. [, , ]
Q4: How does the presence of this compound affect polystyrene films?
A4: Studies using Infrared-Visible Sum-Frequency Generation Spectroscopy (SFG) have shown that this compound molecules in contact with polystyrene (PS) films adopt a parallel orientation to the surface plane in their crystalline state. Upon heating above the glass transition temperature of PS, this compound molecules penetrate the film and adsorb onto the substrate, showcasing their interaction with polymer materials. []
Q5: What are the potential applications of this compound in the field of phase change materials (PCMs)?
A5: this compound exhibits a high latent heat of fusion, making it suitable for use as a PCM in thermal energy storage applications. It can be incorporated into various supporting materials, such as activated carbon [] and crosslinked polystyrene [], to create shape-stabilized composites for efficient thermal management.
Q6: How does the concentration of this compound impact its effectiveness in reducing water evaporation?
A6: Studies conducted in arid regions of Algeria have demonstrated that this compound monolayers can significantly reduce water evaporation rates from open water bodies. Increasing the concentration of this compound from 0.09 g/m2 to 0.15 g/m2 resulted in a greater reduction of evaporation losses, highlighting the concentration-dependent effectiveness of this application. [, ]
Q7: What role does this compound play in the biosynthesis of lipids in certain fungi?
A8: The fungus Mortierella isabellina can utilize this compound as a substrate to produce lipids, including unsaturated fatty acids like linoleic acid and linolenic acid. The reaction conditions, such as pH, temperature, and this compound concentration, significantly impact the yield and selectivity of this biosynthesis. [, ]
Q8: Can bacteria utilize this compound for growth and what are the byproducts?
A9: Acinetobacter sp. strain HO1-N can metabolize this compound, leading to the formation of intracellular inclusions containing hexadecyl palmitate, a wax ester. This process involves the induction of specific enzymes, including this compound dehydrogenase. [, ]
Q9: Have there been any computational studies on this compound interactions?
A10: Yes, molecular dynamics simulations have been used to study the interactions of this compound with sodium dodecyl sulfate (SDS) in mixed monolayers at the air/water interface. These simulations provide insights into the structural organization and properties of these mixed systems. []
Q10: How do structural isomers of this compound influence their organization at interfaces?
A11: Studies using vibrational sum frequency spectroscopy have shown that the position of the hydroxyl group in this compound isomers significantly affects their structure and packing at the air/water interface. For example, 2-hexadecanol forms compact films with the methyl group buried in the water subphase, while 3- and 4-hexadecanol form more expanded monolayers. []
Q11: What is the role of this compound in plasmalogen synthesis?
A12: this compound can be incorporated into plasmalogens, a class of ether lipids, through a complex biosynthetic pathway. This process has been studied in rat hearts under various oxygenation conditions, demonstrating the involvement of specific enzymes and cofactors. []
Q12: How is this compound metabolized in mammalian cells?
A13: Studies using radiolabeled this compound in Ehrlich ascites cells revealed that mammalian cells can take up significant amounts of this compound, but its metabolism is relatively slow. The majority of the incorporated this compound remains unmetabolized, even after prolonged incubation. []
Q13: Are there any genetic disorders associated with impaired this compound metabolism?
A14: Yes, Sjögren-Larsson syndrome (SLS) is characterized by a deficiency in fatty alcohol:NAD+ oxidoreductase, the enzyme responsible for oxidizing fatty alcohols like this compound to fatty acids. This deficiency leads to the accumulation of this compound in cells and tissues. [] Similarly, patients with autosomal recessive rhizomelic chondrodysplasia punctata (AR-RCDP) exhibit impaired incorporation of this compound into plasmalogen lipids, leading to elevated this compound levels. []
Q14: How does the metabolism of this compound differ in yeast compared to mammalian cells?
A15: Unlike mammalian cells, certain yeasts, such as Candida guilliermondii, possess an active oxidase system that readily metabolizes this compound, primarily to fatty acids. This system is induced by growth on this compound and is distinct from the typical mitochondrial respiratory chain. [, ]
Q15: How is this compound metabolized in the lungs?
A16: Type II pneumonocytes, cells involved in surfactant production in the lungs, can metabolize this compound and incorporate it into various lipid classes, including ether lipids. []
Q16: Are there any environmental concerns associated with the use of this compound?
A17: While this compound is generally considered biodegradable, its widespread use as an evaporation suppressant could potentially impact aquatic ecosystems. Further research is needed to fully assess its environmental fate and potential long-term effects. []
Q17: What are the advantages of using hydrophobic bentonite over this compound for reducing water evaporation?
A18: Hydrophobic bentonite, modified with stearic acid, has emerged as a promising alternative to this compound for suppressing water evaporation. Studies comparing their effectiveness under laboratory and field conditions revealed that hydrophobic bentonite exhibited comparable or even higher evaporation reduction capabilities than this compound. Furthermore, hydrophobic bentonite demonstrated superior stability, remaining effective for extended periods without requiring frequent re-application. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.